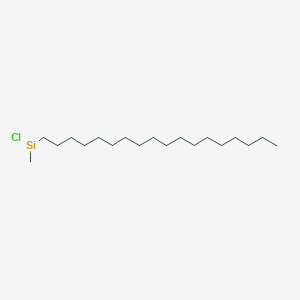

Octadecylmethylchlorosilane

Description

Properties

InChI |

InChI=1S/C19H40ClSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20/h3-19H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXJCBRDQLLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Octadecylmethylchlorosilane chemical structure and properties

An In-Depth Technical Guide to Octadecyl-Silane Surface Modification

Introduction: The Architect of Hydrophobic Surfaces

In the landscape of materials science and drug development, the ability to precisely control the surface properties of materials is paramount. Among the chemical tools available for this purpose, organosilanes stand out for their versatility and the robustness of the modifications they impart. This guide focuses on a key member of this family, n-Octadecyldimethylchlorosilane (ODCS) , a powerful agent for creating hydrophobic, well-defined surfaces. While the broader class is "octadecylchlorosilanes," this guide will use the well-documented dimethyl variant (CAS No: 18643-08-8) as the primary subject, given its widespread use and available data.[1][2]

ODCS is a chlorosilane that possesses a long C18 alkyl chain, which provides its characteristic hydrophobicity, and a reactive chlorosilyl group that serves as the anchor for covalent attachment to surfaces. Its principal application lies in the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silica, glass, and metal oxides.[3] These monolayers are critical in various high-technology fields, from creating the stationary phases for reversed-phase chromatography to functionalizing nanoparticles for advanced drug delivery systems.[3][4] This document provides an in-depth exploration of its chemical structure, properties, reaction mechanisms, and a field-proven protocol for its application.

Chemical Structure and Core Properties

The efficacy of n-Octadecyldimethylchlorosilane stems directly from its molecular architecture. It features a central silicon atom bonded to four distinct groups:

-

A long n-octadecyl chain (C18H37): This non-polar aliphatic chain is responsible for creating a low-energy, hydrophobic surface that repels water.

-

Two methyl groups (CH3): These contribute to the overall non-polar nature of the molecule.

-

A single chlorine atom (Cl): This is the leaving group in the silanization reaction, making the silicon atom highly electrophilic and reactive towards nucleophiles like surface hydroxyl groups.[1][5]

Caption: The two-step mechanism of surface silanization with ODCS.

Key Applications in Science and Drug Development

The ability to transform a hydrophilic surface into a stable, hydrophobic one is a powerful tool for researchers.

-

Reversed-Phase Chromatography: ODCS and similar silanes are the foundation of modern reversed-phase high-performance liquid chromatography (HPLC). [4]Silica particles are functionalized with these molecules to create the C18 (or ODS) stationary phases that are ubiquitous in analytical chemistry for separating non-polar to moderately polar compounds. [4][6]The octadecyl chains provide a hydrophobic environment where analytes partition based on their hydrophobicity.

-

Nanoparticle Surface Modification: In drug delivery, modifying the surface of nanoparticles is crucial for controlling their stability, biocompatibility, and interaction with cells. [3]Applying an ODCS monolayer can render hydrophilic nanoparticles hydrophobic, which can enhance their ability to encapsulate hydrophobic drugs, interact with cell membranes for improved uptake, and control the drug release profile. [3]

-

Hydrophobic Coatings and Anti-Stiction: ODCS is used to create water-repellent coatings on various materials. These coatings can prevent stiction in microelectromechanical systems (MEMS) and provide protective, non-polar barriers that mitigate hydrogen bonding and shield surfaces from interaction with water.

Field-Proven Experimental Protocol: Silanization of Glass or Silica Surfaces

This protocol provides a robust, self-validating methodology for creating a hydrophobic monolayer on a glass or silica substrate. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

n-Octadecyldimethylchlorosilane (ODCS)

-

Anhydrous Toluene (or other anhydrous, non-protic solvent like hexane)

-

Substrates (e.g., glass slides, silicon wafers)

-

Isopropanol, Acetone, Deionized Water

-

Nitrogen or Argon gas source

-

Reaction vessel with a sealable lid (e.g., desiccator or Schlenk flask)

Workflow:

Caption: Experimental workflow for surface modification using ODCS.

Step-by-Step Methodology:

-

Substrate Cleaning (Causality: Removal of Organic Contaminants):

-

Thoroughly sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each. This is a critical step to remove any organic residues that would otherwise interfere with the formation of a uniform monolayer.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Surface Activation (Causality: Generation of Surface Hydroxyl Groups):

-

The surface must be rich in hydroxyl (-OH) groups to serve as anchor points for the silane. This can be achieved via oxygen plasma treatment (5 minutes) or by immersion in a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required with Piranha solution as it is highly corrosive and reactive.

-

After activation, rinse extensively with deionized water and dry with nitrogen.

-

-

Final Drying (Causality: Removal of Excess Water):

-

Bake the cleaned, activated substrates in an oven at 110-120°C for at least 1 hour to remove physisorbed water. While a thin layer of water is needed for hydrolysis, excess water in the bulk solution can lead to premature polymerization and aggregation of the silane in solution rather than on the surface. * Allow substrates to cool to room temperature in a desiccator or under a dry, inert atmosphere (N₂ or Ar).

-

-

Silanization Reaction (Causality: Monolayer Formation):

-

Work in a glovebox or under an inert atmosphere to minimize exposure to atmospheric moisture. [1] * Prepare a 1-5% (v/v) solution of ODCS in an anhydrous solvent like toluene.

-

Immerse the cooled substrates in the silane solution. Seal the reaction vessel.

-

Allow the reaction to proceed for 1-12 hours at room temperature. Longer reaction times generally lead to denser monolayer packing.

-

-

Rinsing (Causality: Removal of Non-covalently Bound Silane):

-

Remove the substrates from the reaction solution.

-

Rinse thoroughly with fresh anhydrous toluene to remove any excess, physisorbed (non-covalently bonded) silane molecules. Sonication for 1-2 minutes in fresh solvent is highly effective.

-

-

Curing (Causality: Strengthening the Monolayer):

-

Bake the coated substrates at 110-120°C for 30-60 minutes. This final curing step drives off any remaining solvent and byproducts (H₂O, HCl) and promotes further cross-linking between adjacent silane molecules, resulting in a more stable and durable monolayer.

-

Safety and Handling

As a reactive chlorosilane, ODCS requires careful handling.

-

Corrosivity: It is classified as causing severe skin burns and eye damage. [1][2]Always use appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and a lab coat. [1][7]* Reactivity with Water: ODCS reacts with water and moisture in the air to liberate irritating and corrosive hydrogen chloride (HCl) gas. [1]All handling should be performed in a well-ventilated area, preferably a fume hood, and under a dry, inert atmosphere. [1]* Storage: Store in a cool, dry, well-ventilated place away from heat and incompatible materials such as acids, alcohols, and oxidizing agents. [1][8]Containers must be kept tightly sealed to prevent hydrolysis from atmospheric moisture. [1]

Conclusion

n-Octadecyldimethylchlorosilane is a cornerstone chemical for surface engineering. Its straightforward yet powerful reaction mechanism allows for the creation of robust, well-defined hydrophobic surfaces. For researchers in materials science, analytical chemistry, and drug development, mastering its application opens a gateway to controlling surface chemistry at the molecular level, enabling innovations from high-resolution chromatographic separations to next-generation nanoparticle therapeutics.

References

-

Gelest, Inc. (n.d.). n-OCTADECYLDIMETHYLCHLOROSILANE. Retrieved from [Link]

-

Gelest, Inc. (2014, November 21). Safety Data Sheet: n-OCTADECYLDIMETHYLCHLOROSILANE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87738, Octadecyldimethylchlorosilane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87730, Octadecylsilane. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-octadecyldimethylchlorosilane. Retrieved from [Link]

-

LCGC International. (n.d.). Comparison of Modelled and Measured Behaviour of Octadecyl Silane (C18) Surfaces in Aqueous and Organic Media. Retrieved from [Link]

- Rzhevskii, A. M. (2025, August 6). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Journal of Molecular Modeling, 31(8), 234.

- Ganea, S. A., et al. (2021, October 15).

- Sagiv, J. (1980). Organized monolayers by adsorption. 1. Formation and structure of oleophobic mixed monolayers on solid surfaces. Journal of the American Chemical Society, 102(1), 92-98.

-

MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Retrieved from [Link]

-

Gelest, Inc. (2015, June 3). Safety Data Sheet: n-OCTADECYLDIMETHYLCHLOROSILANE, 70% in toluene. Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. Octadecyldimethylchlorosilane | C20H43ClSi | CID 87738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns | MDPI [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

Octadecylmethylchlorosilane synthesis and reaction mechanism

Technical Deep Dive: Synthesis and Surface Chemistry of Octadecyl-Methyl-Chlorosilanes

Audience: Researchers, Process Chemists, and Chromatographic Material Scientists. Scope: Synthesis via Hydrosilylation, Reaction Mechanisms, and Surface Grafting Protocols.

Introduction: Molecular Architecture & Application

"Octadecylmethylchlorosilane" refers to a class of amphiphilic organosilanes used critically in creating hydrophobic surfaces, particularly for Reversed-Phase Liquid Chromatography (RPLC) stationary phases (C18 columns).

In high-precision applications, two specific stoichiometries dominate:

-

Chloro(dimethyl)octadecylsilane (C18-M1):

. Used to create monomeric self-assembled monolayers (SAMs). It offers high reproducibility but lower hydrolytic stability. -

Dichloro(methyl)octadecylsilane (C18-M2):

. Used to create polymeric surface networks.[1] It offers higher stability but is harder to control regarding layer thickness.

This guide focuses on the Platinum-Catalyzed Hydrosilylation synthesis of these molecules and their subsequent Nucleophilic Silanization mechanism on silica surfaces.

Synthesis Mechanism: Platinum-Catalyzed Hydrosilylation[2]

The industrial standard for synthesizing octadecyl silanes is the hydrosilylation of 1-octadecene with a hydrogen-chlorosilane (e.g., chlorodimethylsilane), catalyzed by Platinum(0).[2]

The Catalyst: Karstedt vs. Speier

While Speier’s catalyst (

-

Why: Karstedt’s catalyst is soluble in non-polar organic solvents (toluene/hexane), preventing the induction period often seen with Speier’s catalyst. It minimizes the formation of colloidal platinum, which causes yellowing of the product.

The Chalk-Harrod Mechanism

The reaction proceeds via the Chalk-Harrod cycle, involving oxidative addition, alkene coordination, migratory insertion, and reductive elimination.

-

Step 1: Oxidative Addition: The Si-H bond of the chlorosilane adds to the Pt(0) center, forming a Pt(II) hydride species.

-

Step 2: Coordination: The

-electrons of 1-octadecene coordinate to the Pt center. -

Step 3: Migratory Insertion: The hydride migrates to the alkene. This is the selectivity-determining step. Anti-Markovnikov addition (terminal) is favored, but internal isomerization can occur.

-

Step 4: Reductive Elimination: The C-Si bond forms, releasing the product and regenerating Pt(0).

Caption: The Chalk-Harrod catalytic cycle for the hydrosilylation of 1-octadecene.

Experimental Protocol: Synthesis of Chloro(dimethyl)octadecylsilane

Safety: Chlorosilanes release HCl upon contact with moisture. Work in a fume hood. Reagents:

-

1-Octadecene (95%+, distilled from Na).

-

Chlorodimethylsilane (CDMS).

-

Karstedt’s Catalyst (2% Pt in xylene).

| Step | Action | Critical Technical Note |

| 1. Setup | Flame-dry a 3-neck round bottom flask. Equip with reflux condenser, N2 inlet, and dropping funnel.[2] | Moisture Control: System must be strictly anhydrous to prevent Si-Cl hydrolysis. |

| 2. Charge | Add 1-Octadecene (1.0 equiv) and Toluene (1 M concentration). Add Karstedt’s catalyst (10-20 ppm Pt). | Catalyst Loading: Excess catalyst promotes isomerization of the alkene to internal isomers (2-octadecene), reducing yield. |

| 3. Activation | Heat mixture to 60°C under N2 flow. | Activation Energy: 60°C is typically sufficient to initiate the catalytic cycle without thermal degradation. |

| 4. Addition | Add Chlorodimethylsilane (1.1 equiv) dropwise over 1 hour. | Exotherm Management: The reaction is exothermic.[2] Rapid addition can cause runaway temperature spikes. |

| 5. Reaction | Reflux at 80-90°C for 4–6 hours. Monitor via FT-IR (disappearance of Si-H peak at ~2150 cm⁻¹). | Endpoint: Do not overheat (>120°C) as this degrades the catalyst and promotes polymerization. |

| 6. Isolation | Distill off toluene and excess silane under reduced pressure. | Purification: High-vacuum distillation is required to separate the product from internal isomer byproducts. |

Surface Reaction Mechanism: Silanization of Silica

The reaction of this compound with silica (

The Mechanism: Base-Promoted Nucleophilic Substitution

While "hydrolysis-condensation" is often cited, in strictly anhydrous conditions with a base (e.g., pyridine), the reaction proceeds via a direct nucleophilic attack or a base-intermediate mechanism.

-

Base Activation: The amine base (B) hydrogen-bonds with the surface silanol (

), increasing the nucleophilicity of the oxygen. -

Nucleophilic Attack: The surface oxygen attacks the silicon atom of the chlorosilane.

-

Leaving Group Removal: The chloride leaves, forming an HCl-Base salt (

), driving the equilibrium forward.

Note: If water is present (trace), the chlorosilane hydrolyzes to a silanol (

Caption: Base-promoted silanization mechanism on a silica surface.

Experimental Protocol: Surface Modification (Grafting)

Goal: Create a high-density monomeric C18 phase on porous silica particles (e.g., 5µm, 100Å pore size).

| Step | Action | Technical Rationale |

| 1. Pre-treatment | Dry silica at 150°C under vacuum for 12 hours. | Water Removal: Removes physisorbed water. Remaining geminal/vicinal silanols are the target. |

| 2. Slurry Prep | Disperse dried silica in anhydrous Toluene or Xylene. Add Pyridine (1.5 equiv relative to silane). | Base Role: Pyridine acts as an HCl scavenger and catalyst. |

| 3. Grafting | Add Chloro(dimethyl)octadecylsilane (excess, e.g., 2-3 µmol/m² of silica surface area). Reflux for 12-24 hours. | Kinetics: Steric hindrance of the C18 chain slows the reaction; reflux ensures maximum coverage. |

| 4. Washing | Filter and wash extensively with Toluene, MeOH, and THF. | Purity: Removes physisorbed silanes that would leach during HPLC usage. |

| 5. End-Capping | Resuspend in toluene. Add Trimethylchlorosilane (TMS-Cl) + Hexamethyldisilazane (HMDS). Reflux 4 hours. | Passivation: Reacts with accessible residual silanols (Si-OH) that C18 was too bulky to reach, reducing "peak tailing." |

Quality Control & Characterization

To validate the synthesis and surface modification, the following analytical methods are required:

- NMR (Solution):

-

Elemental Analysis (%C):

-

Target: Surface coverage (Bonding Density).

-

Calculation: Use the Berendsen equation to convert %C to

. A high-quality C18 column typically has 3.0–3.5

-

-

CP/MAS

NMR (Solid State):-

Target: Surface bonding type.

-

Signal: Distinguishes between

sites (monofunctional, trimethylsilyl cap),

-

References

-

Karstedt, B. D. (1973). Platinum Complexes of Unsaturated Siloxanes and Platinum Containing Organopolysiloxanes. U.S. Patent 3,775,452. Link

-

Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16–21. Link

-

Tripp, C. P., & Hair, M. L. (1993).[6] Chemical Attachment of Chlorosilanes to Silica: A Two-Step Amine-Promoted Reaction. The Journal of Physical Chemistry, 97(21), 5693–5698. Link

-

Unger, K. K., et al. (1976). Recent Developments in the Evaluation of Chemically Bonded Silica Packings for Liquid Chromatography. Journal of Chromatography A, 125(1), 115-127. Link

-

Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Technical Brochure. Link

Sources

High-Precision Surface Engineering: Self-Assembled Monolayer Formation with Methyl-Substituted Octadecylchlorosilanes

Topic: Self-assembled monolayer formation with Octadecylmethylchlorosilane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Scope

In the domain of surface functionalization, Octadecyltrichlorosilane (OTS) is the industry standard for creating dense, crystalline self-assembled monolayers (SAMs). However, researchers often require surfaces with tunable density, specific viscoelastic properties, or simplified reaction kinetics that avoid the uncontrollable bulk polymerization associated with trifunctional silanes.

This guide addresses the formation of SAMs using Methyl-substituted Octadecylchlorosilanes . Note that "this compound" is a chemically ambiguous term often used to describe two distinct reagents. To ensure scientific accuracy, this guide covers the two specific variants used to modulate surface topology:

-

Octadecyldimethylchlorosilane (ODMS / 1-Cl): A monofunctional silane (

). It forms a single anchor point with the substrate, preventing lateral cross-linking. Used for creating "brush-like" phases and studying intrinsic chain dynamics. -

Octadecylmethyldichlorosilane (OMDCS / 2-Cl): A difunctional silane (

). It allows for linear siloxane chain formation or limited surface looping, offering intermediate stability between ODMS and OTS.

Mechanistic Foundations

Understanding the causality behind reagent selection is critical for experimental success.

The "Anchor vs. Network" Paradigm

The structural integrity of a SAM is defined by its headgroup chemistry.

-

Trifunctional (OTS): Hydrolyzes to form a 2D polysiloxane network. High stability, but prone to "vertical polymerization" (clumping) if water content is uncontrolled.

-

Monofunctional (ODMS): Cannot form lateral Si-O-Si bonds between alkyl chains. Stability relies entirely on the single siloxane bond to the substrate and van der Waals forces between chains. This results in a less rigid, more fluid-like interface.

-

Difunctional (OMDCS): Forms linear oligomers. On a surface, this can result in "loop" structures or linear chains growing parallel to the substrate before anchoring.

Hydrolysis and Condensation Kinetics

The formation follows a strict kinetic pathway:

-

Hydrolysis:

. -

Physisorption: Hydrogen bonding of silanols to surface

groups. -

Condensation: Covalent bond formation (

) and water elimination.

Critical Insight: For ODMS, the absence of lateral cross-linking means the layer density is self-limiting and strictly defined by the steric bulk of the dimethyl headgroup, which occupies ~20-30

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of silane deposition. Note the divergence in final topology based on precursor functionality.

Experimental Protocol: ODMS/OMDCS Deposition

This protocol is designed for Silicon (100) or Glass substrates. It prioritizes the control of water content to prevent solution-phase aggregation, which is particularly critical for the difunctional OMDCS.

Reagents & Equipment

| Component | Specification | Purpose |

| Precursor | Octadecyldimethylchlorosilane (ODMS) | Target SAM molecule (CAS: 18643-08-8) |

| Solvent | Toluene or Hexadecane (Anhydrous) | Non-polar medium; Hexadecane reduces evaporation |

| Cleaning | Piranha solution for hydroxylation | |

| Atmosphere | Nitrogen/Argon Glovebox or Desiccator | Humidity control (<30% RH recommended) |

Surface Preparation (The Hydroxylation Step)

Warning: Piranha solution reacts violently with organics.

-

Cleaning: Immerse substrates in Piranha solution (3:1

) for 30 minutes at 90°C. -

Rinsing: Cascade rinse with

deionized water (3 cycles). -

Drying: Blow dry with high-purity Nitrogen.

-

Activation (Optional): UV/Ozone treatment for 10 minutes to maximize surface silanol (

) density.

Silanization Workflow

-

Solvent Prep: Prepare a 1-5 mM solution of ODMS in anhydrous toluene.

-

Expert Note: For ODMS (1-Cl), strict anhydrous conditions are less critical than for OTS because it cannot polymerize into bulk aggregates. However, moisture must be minimized to prevent dimerization.

-

-

Incubation: Immerse the activated substrate into the silane solution.

-

Time: 12–24 hours at Room Temperature (20–25°C).

-

Kinetics: Adsorption is slower for methyl-substituted silanes due to steric hindrance of the methyl groups.

-

-

Rinsing: Remove substrate and rinse sequentially with:

-

Toluene (removes physisorbed bulk).

-

Ethanol (removes polar byproducts).

-

Chloroform (optional, for final degreasing).

-

-

Curing (Critical): Bake the substrate at 100–120°C for 30 minutes .

-

Why: This drives the condensation reaction (dehydration), converting hydrogen-bonded silanols into covalent siloxane anchors.

-

Workflow Diagram

Figure 2: Step-by-step workflow for high-fidelity SAM generation.

Characterization & Validation

A self-validating system requires quantitative metrics to confirm monolayer quality.

Comparative Metrics Table

The following data compares the Methyl-substituted variants against the standard OTS.

| Metric | ODMS (1-Cl) | OMDCS (2-Cl) | OTS (3-Cl) | Interpretation |

| Water Contact Angle | 100° - 105° | 105° - 108° | 110° - 114° | Lower angles in ODMS indicate reduced packing density and methyl-group exposure. |

| Hysteresis ( | High (>10°) | Medium | Low (<5°) | High hysteresis in ODMS suggests a "liquid-like" surface with mobile chains. |

| Thickness (Ellipsometry) | 18 - 22 | 22 - 24 | 25 - 28 | ODMS chains often tilt more (collapse) due to lack of lateral support. |

| Lateral Stability | Low | Medium | High | ODMS can be displaced by stronger surfactants; OTS is permanent. |

Troubleshooting Guide

-

Problem: Low Contact Angle (<90°).

-

Cause: Incomplete coverage or hydrolysis failure.

-

Fix: Increase incubation time or check precursor purity (hydrolyzed precursor appears cloudy).

-

-

Problem: Haze or Particles on Surface.

-

Cause: Bulk polymerization (more common with OMDCS/OTS).

-

Fix: Use strictly anhydrous toluene; filter solution through 0.2

PTFE filter before use.

-

-

Problem: High Hysteresis.

-

Cause: Disordered "islands" rather than a full monolayer.

-

Fix: Ensure substrate was fully hydroxylated (Piranha/Plasma) before deposition.

-

Applications in Drug Development & Research

Why choose Methyl-substituted silanes over OTS?

-

Chromatography Stationary Phases: ODMS is used to create "monomeric" bonded phases (

columns). These phases allow for faster mass transfer and different selectivity compared to "polymeric" (OTS-derived) phases because the alkyl chains are less sterically rigid. -

Friction & Lubrication Studies: Researchers use ODMS to study the frictional properties of "brush" layers. The lack of cross-linking allows the chains to compress and shear, mimicking biological membranes more closely than rigid OTS layers.

-

Controlled Defect Engineering: In mixed SAMs, ODMS introduces controlled disorder, which can be useful for spacing out bio-receptors (e.g., antibodies) to prevent steric crowding during assay development.

References

-

BenchChem. Chlorodimethyloctadecylsilane (CAS 18643-08-8) Product Specifications and Applications.

-

Gelest, Inc. Self-Assembled Monolayers (SAMs) - Technical Guide on Silane Functionality.

-

AIP Publishing (J. Chem. Phys). The effect of chain density on the frictional behavior of surfaces modified with alkylsiloxanes (Comparison of 1Cl, 2Cl, and 3Cl silanes).

-

PubChem. Octadecyldimethylchlorosilane - Compound Summary (CID 87738).

-

ResearchGate. Formation mechanism of SAM on hydroxylized silicon substrate (Vapor vs Liquid Phase).

Technical Deep Dive: Hydrolysis and Condensation of Octadecylmethyldichlorosilane

Mechanistics, Kinetics, and Surface Modification Protocols

Executive Summary & Chemical Disambiguation

This guide focuses on the hydrolysis and condensation kinetics of Octadecylmethyldichlorosilane (

Critical Disambiguation: In technical literature, "Octadecylmethylchlorosilane" is often used colloquially. However, precise stoichiometry dictates the behavior:

-

Octadecyldimethylchlorosilane (Monofunctional): Contains 1 Cl. Cannot form polymers. Used strictly as a "capping agent" to neutralize residual silanols.

-

Octadecylmethyldichlorosilane (Difunctional): Contains 2 Cls. The subject of this guide. It undergoes hydrolysis to form linear or cyclic polysiloxanes.[1] It is the precursor for "Polymeric C18" stationary phases in HPLC, offering superior pH stability compared to monomeric phases [1].

-

Octadecyltrichlorosilane (Trifunctional): Contains 3 Cls. Forms 3D cross-linked Self-Assembled Monolayers (SAMs).

This document details the Difunctional pathway, critical for creating high-density, sterically protected hydrophobic interfaces.

Mechanistic Profiling: The Hydrolysis-Condensation Cascade[2]

The modification of inorganic substrates (silica, alumina, titanium) with octadecylmethyldichlorosilane is a competition between surface grafting (heterogeneous) and solution polymerization (homogeneous).

Phase I: Hydrolysis

The reaction initiates with the nucleophilic attack of water on the silicon atom. Unlike alkoxy silanes, chlorosilanes hydrolyze rapidly without added catalysts due to the high lability of the Si-Cl bond.

-

Autocatalysis: The byproduct, HCl, acidifies the local environment. While acid accelerates hydrolysis, it can also degrade the substrate (e.g., stripping bonded phases).

-

Kinetics: Hydrolysis is diffusion-controlled. In the presence of stoichiometric water, the half-life is milliseconds to seconds.

Phase II: Condensation (Oligomerization)

Once silanols (

The "Vertical Polymerization" Effect:

In surface modification, the goal is to anchor the silane to the surface silanol (

Reaction Pathway Visualization

Figure 1: Kinetic pathway competition between desired surface grafting and undesired solution precipitation.

Experimental Protocol: High-Density Polymeric C18 Synthesis

This protocol is designed for the modification of porous silica particles (5 µm, 100 Å) for HPLC applications, but is adaptable to planar glass or silicon wafers.

Reagents & Equipment

-

Silane: Octadecylmethyldichlorosilane (>95%, redistilled).

-

Solvent: Toluene (Anhydrous, <50 ppm

). -

Scavenger: Pyridine or Imidazole (1.2 molar equivalents relative to silane).

-

Substrate: Activated Silica (Dried at 150°C under vacuum for 12h to remove physisorbed water).

Step-by-Step Methodology

| Step | Action | Mechanistic Rationale |

| 1. Activation | Rehydrate silica with controlled trace water (e.g., equilibrate in 50% humidity for 24h or add calculated water). | Critical: Difunctional silanes require a specific amount of surface water to initiate "vertical polymerization" without causing bulk solution gelling [3]. |

| 2. Scavenger Prep | Dissolve Pyridine in anhydrous Toluene in a reactor equipped with a reflux condenser and | Pyridine neutralizes the HCl byproduct (forming Pyridinium Chloride), preventing acid-catalyzed detachment of the bonded phase. |

| 3. Silane Addition | Add Octadecylmethyldichlorosilane (dissolved in toluene) dropwise to the silica slurry. Target ligand density: 3-4 µmol/ | Slow addition prevents localized high concentrations that favor self-condensation over surface grafting. |

| 4. Reflux | Heat mixture to reflux (110°C) for 12–24 hours. | Thermal energy is required to drive the condensation of sterically hindered C18 groups and promote cross-linking of the siloxane backbone. |

| 5. Washing | Filter and wash sequentially: Toluene | Removes physisorbed polymer chains (unbound silicones) and Pyridinium salts. |

| 6. Curing | Dry at 80°C under vacuum for 6 hours. | Promotes final dehydration and covalent locking of the siloxane network. |

End-Capping (Optional but Recommended)

For drug development applications requiring minimal peak tailing, follow the above with a second reaction using Trimethylchlorosilane (TMCS) or Hexamethyldisilazane (HMDS) . This reacts with any steric-ally inaccessible silanols left behind by the bulky C18 groups.

Critical Process Parameters & Troubleshooting

Water Content Control

Water is the "switch" between monolayer and polymer formation.

-

Too Low: Reaction is limited to monolayer coverage; unreacted Si-Cl groups remain.

-

Too High: Rapid hydrolysis in solution leads to "white fluff" (precipitated silicone polymer) rather than bonded phase.

-

Optimal: Surface-adsorbed water monolayer (approx. 1.5 - 2.0 bonded water molecules per

of silica) [4].

Steric Selectivity

The octadecyl (

-

Result: Polymeric phases formed by dichlorosilanes can achieve higher carbon loads (%C) than trichlorosilanes because the linear polymerization allows the chains to stack vertically rather than competing for lateral surface area [5].

Data Summary: Silane Comparison

| Feature | Octadecyldimethyl chlorosilane | Octadecylmethyl dichlorosilane | Octadecyltri chlorosilane |

| Reactive Groups | 1 (Mono) | 2 (Di) | 3 (Tri) |

| Bond Type | Monolayer (Brush) | Polymeric (Linear/Cross-linked) | 3D Network (SAM) |

| pH Stability | Low (Hydrolyzes < pH 2) | High (Stable pH 1.5 - 10) | Moderate/High |

| Steric Protection | Low | High | High |

| Primary Use | End-capping | Polymeric HPLC Phases | Self-Assembled Monolayers |

References

-

Kirkland, J. J., et al. (1989). Synthesis and characterization of highly stable bonded phases for high-performance liquid chromatography columns. Journal of Chromatography A. Link

-

Sander, L. C., & Wise, S. A. (1984). Synthesis and characterization of polymeric C18 stationary phases for liquid chromatography. Analytical Chemistry, 56(3), 504-510. Link

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[2] Technical Brochure. Link

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure.[1][3] Journal of Non-Crystalline Solids. Link

-

Unger, K. K. (1979). Porous Silica: Its Properties and Use as Support in Column Liquid Chromatography. Elsevier.[3] Link

Sources

The Cornerstone of Surface Modification: An In-depth Technical Guide to the Mechanism of Silanization on Silica Surfaces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silanization, the process of grafting silane coupling agents onto silica surfaces, is a fundamental technique for tailoring the interfacial properties of materials. This guide provides a comprehensive exploration of the underlying mechanisms governing this critical surface modification strategy. By delving into the intricate chemistry of silane hydrolysis, condensation, and surface binding, this document aims to equip researchers and professionals in drug development and materials science with the foundational knowledge to control and optimize silanization for a myriad of applications, from chromatography and solid-phase synthesis to advanced drug delivery systems.

Introduction: The Significance of the Silica Surface

Silica, in its various forms (e.g., glass, quartz, silicon wafers, and silica gel), is a ubiquitous material in scientific research and pharmaceutical development. Its prevalence stems from its mechanical robustness, thermal stability, and, most importantly, its surface chemistry. The surface of silica is populated with silanol groups (Si-OH), which render it hydrophilic and reactive.[1][2] While advantageous for certain applications, this inherent hydrophilicity can be a significant drawback in others, leading to non-specific binding, poor dispersion in non-polar media, and limited functionalization possibilities.

Silanization offers a powerful and versatile solution to these challenges. By covalently attaching organosilane molecules to the surface silanols, one can transform the hydrophilic silica surface into a hydrophobic or otherwise functionalized interface.[1] This process is pivotal in a wide array of applications including:

-

Chromatography: Creating hydrophobic stationary phases for reversed-phase chromatography.[1]

-

Biomolecule Immobilization: Providing a reactive surface for attaching proteins, DNA, and other biomolecules.[3]

-

Drug Delivery: Modifying the surface of silica nanoparticles to control drug loading, release kinetics, and biocompatibility.[2][4][5][6]

-

Composite Materials: Enhancing the adhesion between inorganic fillers (like silica) and organic polymer matrices.[7]

Understanding the mechanism of silanization is not merely an academic exercise; it is the key to achieving reproducible and high-quality surface modifications tailored to specific application needs.

The Chemistry of Silanization: A Step-by-Step Mechanistic Breakdown

The overall process of silanization can be dissected into three primary, often concurrent, steps: hydrolysis, condensation, and surface grafting. The efficiency and outcome of these steps are intricately linked and influenced by a host of reaction conditions.

Step 1: Hydrolysis of Silane Precursors

The journey of a silane molecule to the silica surface begins with the hydrolysis of its reactive groups.[8] Organosilanes used for surface modification typically have the general structure R-Si-X₃, where 'R' is a non-hydrolyzable organic group that imparts the desired functionality (e.g., alkyl chain for hydrophobicity, amine for further coupling), and 'X' is a hydrolyzable group, commonly an alkoxy (e.g., methoxy, ethoxy) or a halide (e.g., chloro) group.[9]

In the presence of water, these hydrolyzable groups are replaced by hydroxyl groups, forming reactive silanols (Si-OH).[10] For an alkoxysilane, the reaction proceeds as follows:

R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH

This hydrolysis step is crucial as it generates the reactive species that will ultimately interact with the silica surface and other silane molecules. The rate of hydrolysis is significantly influenced by pH, with both acidic and basic conditions catalyzing the reaction.[11] The reaction rate minimum for hydrolysis is observed around a neutral pH of 7.[11]

Step 2: Condensation and Oligomerization

Once hydrolyzed, the silanol-containing silane molecules can undergo condensation reactions with each other in solution.[12] This process involves the formation of siloxane bonds (Si-O-Si) and the elimination of a water molecule:

2 R-Si(OH)₃ → (HO)₂-R-Si-O-Si-R-(OH)₂ + H₂O

This self-condensation can lead to the formation of dimers, trimers, and larger oligomeric or polymeric structures in the silanization solution.[13] While some degree of oligomerization can be beneficial for forming a stable, cross-linked layer on the surface, excessive polymerization in solution can be detrimental, leading to the deposition of thick, uneven, and poorly adhered films.[14] Controlling the amount of water in the system is therefore a critical parameter to manage the extent of this solution-phase polymerization.

Step 3: Surface Grafting and Interfacial Bonding

The final and most critical step is the reaction of the hydrolyzed silane monomers and oligomers with the silanol groups on the silica surface. This can occur through two primary pathways:

-

Direct Condensation: A silanol group on the silane molecule reacts with a surface silanol group, forming a covalent siloxane bond and releasing a water molecule.[15] R-Si(OH)₃ + HO-Si(surface) → R-(HO)₂Si-O-Si(surface) + H₂O

-

Hydrogen Bonding and Subsequent Condensation: The silane silanols can first form hydrogen bonds with the surface silanols.[15] This initial adsorption is then followed by a condensation reaction, often promoted by thermal curing, to form stable covalent bonds.

In addition to vertical bonding to the surface, lateral condensation between adjacent, surface-bound silane molecules can occur, creating a cross-linked, two-dimensional network.[14] This horizontal polymerization significantly enhances the stability and durability of the silane layer.

The following diagram illustrates the key mechanistic steps of silanization on a silica surface.

Caption: Key mechanistic steps in the silanization of a silica surface.

Critical Factors Influencing the Silanization Process

The success of a silanization procedure hinges on the careful control of several experimental parameters. Understanding the influence of these factors is paramount for achieving a desired surface modification with high reproducibility.

| Parameter | Effect on Silanization | Rationale |

| Water Content | Crucial for hydrolysis, but excess can lead to uncontrolled polymerization in solution. | A minimal amount of water is necessary to initiate the hydrolysis of the silane's reactive groups. However, high concentrations can promote extensive self-condensation of silanes in the bulk solution, resulting in thick, uneven coatings. |

| pH | Catalyzes both hydrolysis and condensation reactions. | Both acidic and basic conditions accelerate the rate of hydrolysis and condensation. The optimal pH can depend on the specific silane and substrate. For instance, amine-containing silanes can self-catalyze the reaction.[15][16] The rate minimum for condensation is around pH 4.[11] |

| Solvent | Affects silane solubility and water content. | Anhydrous organic solvents like toluene are often used to control the amount of water and minimize solution-phase polymerization.[17] The choice of solvent should ensure the solubility of the silane. |

| Temperature | Increases reaction rates and can promote condensation. | Higher temperatures generally accelerate the rates of hydrolysis and condensation. A post-silanization curing step at an elevated temperature is often employed to drive the condensation reaction to completion and remove physically adsorbed molecules.[18] |

| Silane Concentration | Influences the density and thickness of the resulting layer. | Higher concentrations can lead to the formation of thicker, multilayered films, while lower concentrations are typically used for achieving monolayer coverage. |

| Reaction Time | Determines the extent of surface coverage and layer formation. | Sufficient time is required for the silane molecules to diffuse to the surface, hydrolyze, and react. The optimal reaction time can vary from minutes to several hours. |

Methodologies for Silanization: Solution-Phase vs. Vapor-Phase Deposition

There are two primary methods for carrying out silanization: solution-phase deposition and vapor-phase deposition. The choice between these methods depends on the desired characteristics of the silane layer, such as thickness, uniformity, and density.

Solution-Phase Deposition

In this widely used method, the silica substrate is immersed in a solution containing the silane, typically dissolved in an organic solvent such as toluene or ethanol.[3] This technique is relatively simple to implement and is suitable for a wide range of substrates. However, it can be challenging to control the water content in the solvent, which can lead to the formation of silane oligomers and polymers in the solution, potentially resulting in the deposition of a non-uniform, multilayered film.[3][14]

Vapor-Phase Deposition

Vapor-phase silanization involves exposing the silica substrate to the vapor of the silane, often under reduced pressure or at an elevated temperature.[3][19] A key advantage of this method is the reduced risk of uncontrolled polymerization, as the non-volatile oligomers and polymers do not readily reach the substrate surface.[3] This allows for better control over the formation of a uniform monolayer.[17][19] However, this technique may require more specialized equipment.

The following diagram outlines the general workflow for both solution-phase and vapor-phase silanization.

Caption: General experimental workflows for solution-phase and vapor-phase silanization.

Experimental Protocols

Protocol 1: Solution-Phase Silanization of Glass Slides

This protocol provides a general procedure for the solution-phase silanization of glass microscope slides, a common substrate in many biological and chemical applications.

Materials:

-

Glass microscope slides

-

Piranha solution (7:3 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.) [20]

-

Deionized water

-

Anhydrous toluene

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Acetone

-

Nitrogen gas source

Procedure:

-

Cleaning and Activation: a. Immerse the glass slides in Piranha solution at 90°C for 30 minutes to clean and hydroxylate the surface.[20] b. Copiously rinse the slides with deionized water. c. Dry the slides under a stream of nitrogen.

-

Silanization: a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene. b. Immerse the cleaned and dried slides in the APTES solution for 2-24 hours.[20]

-

Post-Silanization Treatment: a. Remove the slides from the silane solution and sonicate for 5 minutes in acetone, followed by 5 minutes in cyclohexane.[20] b. Rinse the slides with deionized water and dry with a stream of nitrogen. c. Cure the silanized slides in an oven at 110-120°C for 1-2 hours to promote covalent bonding and remove physisorbed silane.

Protocol 2: Vapor-Phase Silanization of Silicon Wafers

This protocol describes a general method for the vapor-phase deposition of a silane monolayer onto a silicon wafer.

Materials:

-

Silicon wafers

-

Acetone

-

Ethanol

-

Deionized water

-

UV-Ozone cleaner or Piranha solution for cleaning

-

Vacuum desiccator

-

A small vial containing the desired organosilane (e.g., octadecyltrichlorosilane)

-

Nitrogen gas source

Procedure:

-

Cleaning and Activation: a. Clean the silicon wafers by sonicating in acetone for 10 minutes, followed by a mixture of acetone and ethanol (1:1) for 10 minutes. b. Rinse thoroughly with deionized water. c. Treat the wafers in a UV-ozone cleaner for 15-20 minutes to remove organic contaminants and generate a hydrophilic, hydroxylated surface. d. Dry the wafers under a stream of nitrogen.

-

Vapor-Phase Deposition: a. Place the cleaned and dried silicon wafers in a vacuum desiccator. b. Place an open vial containing a small amount of the organosilane in the desiccator, ensuring it does not touch the wafers. c. Evacuate the desiccator to a low pressure. d. Leave the wafers exposed to the silane vapor for several hours to overnight.

-

Post-Silanization Treatment: a. Vent the desiccator with nitrogen gas. b. Remove the silanized wafers and rinse them with an appropriate solvent (e.g., toluene or ethanol) to remove any excess, non-covalently bound silane. c. Dry the wafers under a stream of nitrogen. d. Cure the wafers in an oven at 110-120°C for 1-2 hours.

Characterization of Silanized Surfaces

A variety of surface-sensitive analytical techniques can be employed to confirm the successful silanization and to characterize the quality of the resulting layer.

-

Contact Angle Goniometry: Measures the hydrophobicity (or hydrophilicity) of the surface. A successful silanization with a hydrophobic silane will result in a significant increase in the water contact angle.

-

X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition of the surface, confirming the presence of silicon and other elements from the silane molecule.[21]

-

Atomic Force Microscopy (AFM): Can be used to assess the surface morphology and roughness, revealing the uniformity of the silane layer.[22]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect the characteristic vibrational modes of the organic functional groups in the silane and the formation of siloxane bonds.[13][18]

-

Ellipsometry: Measures the thickness of the deposited silane layer with high precision.[21]

Conclusion: Mastering the Surface

The silanization of silica surfaces is a cornerstone of modern materials science and pharmaceutical development. A thorough understanding of the underlying mechanisms of hydrolysis, condensation, and surface grafting is essential for rationally designing and executing surface modification strategies. By carefully controlling key reaction parameters and selecting the appropriate deposition methodology, researchers can create highly tailored surfaces with specific functionalities. The ability to reproducibly engineer these interfaces opens up a vast landscape of possibilities, from enhancing the performance of analytical separations to developing next-generation drug delivery vehicles. As the demand for advanced materials with precisely controlled surface properties continues to grow, a deep appreciation for the fundamentals of silanization will remain an invaluable asset for scientists and engineers across numerous disciplines.

References

- Silylation of the silica surface. (n.d.). Taylor & Francis.

- Silanization. (2023, November 29). In Wikipedia.

- Characterization of Polymerized Layer of Alkylsilane on Surfaces of Silica Filler Materials by Force Spectroscopic Measurements. (2010). Japanese Journal of Applied Physics, 49(8), 08LB04.

- Understanding Silane Functionalization - Surface Science and Technology. (n.d.).

- Kaas, R. L., & Kardos, J. L. (1970). The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces.

- Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011). Langmuir, 27(22), 13874-13883.

- Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. (2018). Polymers, 10(6), 598.

- Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. (2013). Journal of The Electrochemical Society, 160(12), H827-H833.

- Organosilane Technology in Coating Applic

- Silanization of silicon and mica. (2023, April 11). In Wikipedia.

- Silane Terminated Polymer Reactions with Non-Tin C

- Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. (2014). Journal of The Electrochemical Society, 161(2), H1-H7.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2018). Polymers, 10(8), 860.

- HYDROLYSIS AND CONDENSATION OF SILIC

- Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. (2021).

- Surface Characterization of Silica Modified with Aminosilane Compounds. (2006). Journal of the Ceramic Society of Japan, 114(1330), 519-522.

- The Reaction Mechanism of the Silane Coupling Agents and the Application Research for Rubber Materials. (2017). Journal of The Society of Rubber Science and Technology, Japan, 90(11), 589-595.

- Interfacial Adhesion in Silica-Silane Filled NR Composites: A Short Review. (2022). Polymers, 14(13), 2701.

- How silanization influences aggregation and moisture sorption behaviours of silanized silica: Analysis of porosity and multilayer moisture adsorption. (2018). Particuology, 38, 149-157.

- Silane coupling agents for silica-filled tire-tread compounds: the link between chemistry and performance. (n.d.).

- Silane Coupling Agents. (n.d.).

- Nano-silica modified with silane and fluorinated chemicals to prepare a superhydrophobic coating for enhancing self-cleaning performance. (2024). Water Science & Technology, 90(1), 169-181.

- surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. (2019). Journal of Fundamental and Applied Sciences, 11(1), 200-226.

- Which method is better for the silanization of glass beads? Liquid phase or vapor-phase deposition? Why?. (2013, August 27).

- Exploring Surface Silanization and Characterization of Thin Films: From Silicon Wafers to Porous Co

- What are the applications of silicas in pharmaceuticals?. (2025, December 17).

- ProChimia Surfaces - Silanes Surfaces Protocols. (2011).

- Silica Nanoparticle Applications in Biomedicine. (2018, October 17).

- Multifunctional Role of Silica in Pharmaceutical Formulations. (2025, November 28).

- Original Basic Activation for Enhancing Silica Particle Reactivity: Characterization by Liquid Phase Silanization and Silica-Rubber Nanocomposite Properties. (2022). Polymers, 14(19), 4059.

- Synthesis and surface functionalization of silica nanoparticles for nanomedicine. (2014). Advanced Drug Delivery Reviews, 68, 53-69.

- A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays. (2021). ChemBioChem, 22(1), 125-132.

- Mesoporous silica nanoparticles in target drug delivery system: A review. (2016). Journal of Controlled Release, 240, 344-367.

- Silanization of 3D-Printed Silica Fibers and Monoliths. (n.d.).

- Chemical Modification of Silicon Surfaces for the Applic

- Vapor-phase silanization of oxidized porous silicon for stabilizing composition and photoluminescence. (2009). Journal of Applied Physics, 105(11), 113508.

Sources

- 1. Silanization - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]

- 4. jksilicas.com [jksilicas.com]

- 5. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mesoporous silica nanoparticles in target drug delivery system: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. The Reaction Mechanism of the Silane Coupling Agents and the Application Research for Rubber Materials [jstage.jst.go.jp]

- 9. ajol.info [ajol.info]

- 10. silicorex.com [silicorex.com]

- 11. adhesivesmag.com [adhesivesmag.com]

- 12. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 14. lab.semi.ac.cn [lab.semi.ac.cn]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. mdpi.com [mdpi.com]

- 17. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iwaponline.com [iwaponline.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. surfmods.jp [surfmods.jp]

- 21. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]

- 22. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

Thermal Stability of Octadecylmethylchlorosilane Coatings: A Technical Deep Dive

Executive Summary

Octadecylmethylchlorosilane (ODMCS) derivatives—specifically Octadecyldimethylchlorosilane (ODMS) and Octadecylmethyldichlorosilane (OMDCS) —represent a critical class of silane coupling agents used to generate hydrophobic Self-Assembled Monolayers (SAMs). Unlike their trifunctional counterpart (Octadecyltrichlorosilane, OTS), which forms disordered vertical polymer networks, ODMCS variants are engineered to produce monomeric or linear-polymeric phases.

This architectural difference dictates their thermal stability. While OTS networks survive temperatures up to 350°C in inert atmospheres, ODMCS coatings exhibit a distinct degradation profile characterized by hydrolytic degrafting at lower temperatures (100–150°C in humid environments) and alkyl chain oxidation at higher temperatures (200°C+ in air).

This guide provides a mechanistic analysis of these thermal limits, supported by validated testing protocols and comparative data, to ensure the integrity of ODMCS coatings in HPLC, microfluidics, and drug packaging applications.

Molecular Architecture & Surface Chemistry

To understand thermal failure, one must first understand the bond topology. The "Methyl" substitution in ODMCS reduces the number of reactive Chloro sites, fundamentally altering the coating's topology.

The Functionality Trade-off

-

Trifunctional (OTS): 3 Reactive Cl groups. Forms a 3D cross-linked siloxane network (

) across the surface. High thermal stability due to multiple anchor points per molecule. -

Difunctional (OMDCS): 2 Reactive Cl groups. Forms linear siloxane chains. Moderate stability.

-

Monofunctional (ODMS): 1 Reactive Cl group. Forms a "brush" type monolayer with single-point anchoring . No lateral cross-linking. Lowest thermal stability but highest surface homogeneity (ideal for end-capping in HPLC).

Grafting Mechanism

The formation of the coating involves the hydrolysis of the Si-Cl bond and subsequent condensation with surface silanols (

Figure 1: The stepwise grafting mechanism of ODMCS onto silica. Note that for monofunctional silanes, the 'Condensation' step creates only one vertical bond, creating a vulnerability to thermal hydrolysis.

Thermal Degradation Mechanisms

Thermal failure in ODMCS coatings occurs via two distinct pathways depending on the environment: Oxidative Decomposition (Air) and Hydrolytic Degrafting (Moisture/Liquid).

Pathway A: Oxidative Decomposition (Air, T > 200°C)

In dry air, the siloxane anchor (

-

Mechanism: Radical initiation at the alkyl chain

Formation of peroxides -

Result: Loss of hydrophobicity (Contact angle drops from ~110° to <40°).

-

Critical Limit: Onset typically observed at 200–220°C .

Pathway B: Hydrolytic Degrafting (Humid/Liquid, T > 60°C)

This is the primary failure mode for monofunctional (ODMS) coatings in drug development applications (e.g., autoclaving vials or hot HPLC).

-

Mechanism: Water molecules penetrate the monolayer. At elevated temperatures, the equilibrium of the condensation reaction reverses.

-

Equation:

-

Vulnerability: Since ODMS has only one anchor bond, a single hydrolysis event detaches the entire molecule (Degrafting). Trifunctional OTS requires three simultaneous bond breaks to detach, making it exponentially more stable.

Figure 2: Thermal degradation hierarchy. Note the significantly lower stability threshold in aqueous environments due to the reversibility of the siloxane bond formation.

Comparative Stability Data

The following data aggregates findings from TGA (Thermogravimetric Analysis) and Contact Angle Hysteresis studies.

| Silane Type | Functionality | Anchor Type | Max Temp (Air) | Max Temp (Vacuum) | Hydrolytic Stability (pH 7, 60°C) |

| ODMS (Mono) | 1 (Dimethyl) | Single Bond | 180°C | 300°C | Low (Significant loss after 24h) |

| OMDCS (Di) | 2 (Methyl) | Linear Chain | 220°C | 350°C | Moderate |

| OTS (Tri) | 3 (Trichloro) | 3D Network | 250°C | 450°C | High (Stable for days) |

Key Insight: For applications requiring sterilization (autoclaving at 121°C), Monofunctional ODMS coatings are at high risk of failure unless chemically end-capped or used in a hybrid phase.

Experimental Characterization Protocols

To validate the stability of your specific ODMCS coating, use this self-validating protocol.

Protocol: Thermal Stress Testing via Contact Angle Hysteresis

Objective: Determine the "Degrafting Onset Temperature."

-

Preparation: Coat three silicon wafers with ODMCS.

-

Baseline Measurement: Measure Static Water Contact Angle (WCA). Target: >105°.

-

Thermal Stress (Dry):

-

Heat Wafer A in an oven at 100°C for 1 hour. Cool to RT. Measure WCA.

-

Increase T by 20°C increments up to 300°C.

-

-

Thermal Stress (Hydrolytic):

-

Immerse Wafer B in HPLC-grade water at 60°C.

-

Measure WCA every 4 hours for 24 hours.

-

-

Validation:

-

Pass:

. -

Failure:

indicates loss of ligand density.

-

Protocol: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss due to ligand decomposition.

-

Sample: Scrape ~10mg of functionalized silica particles.

-

Ramp: 10°C/min from 30°C to 800°C under

flow. -

Analysis:

-

Region 1 (<150°C): Loss of physisorbed water/solvent.

-

Region 2 (200–550°C): Decomposition of

alkyl chains. Calculate ligand density (

-

Applications in Drug Development[2]

High-Performance Liquid Chromatography (HPLC)

In drug purification, ODMCS (specifically the monofunctional ODMS) is used for End-Capping . After a primary layer of OTS is applied, ODMS reacts with residual silanols to reduce peak tailing of basic drugs.

-

Thermal Risk: High-temperature HPLC (>60°C) can strip the end-capping layer, exposing silanols and changing retention times over the column's life.

Pharmaceutical Packaging (Glass Vials)

Type I glass vials are coated with ODMCS to prevent protein adhesion or alkali leaching.

-

Sterilization: These vials must withstand depyrogenation (dry heat, 250°C) or autoclaving (steam, 121°C).

-

Recommendation: For depyrogenation, ODMCS is unsuitable (degrades >220°C). Use silicone emulsions (baked) or fluorosilanes instead. For autoclaving, trifunctional OTS is preferred over ODMCS to prevent coating detachment into the drug product.

References

-

Thermal Stability of Octadecylsilane Monolayers. Journal of Physical Chemistry B. (2000).[1] Detailed analysis of OTS vs. silica curvature and thermal disordering.

-

Thermal Stability of Self-Assembled Monolayers from Alkylchlorosilanes. Langmuir. (1996).[2] Comparison of chain length and headgroup stability.

-

Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers. MDPI Materials. (2020).[3][4] XPS and UPS study of vacuum annealing limits.

-

Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Technical Brochure. Comprehensive data on hydrolytic vs. thermal stability of mono/di/tri-functional silanes.

-

Stability of Alkyl Monolayers on Silicon. ResearchGate. Investigation of desorption mechanisms using XPS.

Sources

Methodological & Application

Protocol for surface modification of glass with Octadecylmethylchlorosilane

Application Note: Protocol for Surface Modification of Glass with Octadecylmethylchlorosilane

Part 1: Core Directive & Scientific Context

Abstract This technical guide details the protocol for the covalent functionalization of borosilicate and soda-lime glass surfaces using Octadecylmethylchlorosilanes (ODMS). While Octadecyltrichlorosilane (OTS) is the industry standard for forming self-assembled monolayers (SAMs), "this compound" variants—specifically Octadecyldimethylchlorosilane (Mono-chloro) and Octadecylmethyldichlorosilane (Di-chloro)—offer distinct advantages in drug development. These reagents prevent the formation of disordered vertical polymerization (common with OTS) and create "brush-like" interfaces critical for minimizing protein adsorption and ensuring consistent meniscus behavior in pre-filled syringes and vials.

Scope:

-

Target Molecule: Octadecyldimethylchlorosilane (CAS: 18643-08-8) or Octadecylmethyldichlorosilane (CAS: 14902-23-9).

-

Substrate: Type I Borosilicate Glass (Vials, Syringes, Microfluidic Chips).

-

Mechanism: Silylation via hydrolysis and condensation with surface silanol (Si-OH) groups.[1]

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanism of Action

The success of this protocol relies on the density of hydroxyl groups (silanols) on the glass surface.

-

Activation: Piranha or Plasma treatment maximizes surface -OH density.

-

Deposition: The chlorosilane head group reacts with trace surface water (hydrolysis) to form a silanol intermediate, which then condenses with the glass surface silanols to form a stable siloxane (Si-O-Si) bond.

-

Differentiation:

-

Monochloro (Dimethyl): Forms a single tether. No cross-linking between neighboring silanes. Creates a flexible "brush" layer.

-

Dichloro (Methyl): Can form one or two bonds with the surface or neighboring silanes, offering intermediate stability.

-

Trichloro (OTS): Forms a rigid, cross-linked network (often difficult to control, leading to haziness).

-

Critical Experimental Parameters

-

Water Content: Chlorosilanes react violently with bulk water. However, trace surface water is catalytic and necessary for the hydrolysis step. The system must be anhydrous (dry solvent) but the glass surface must be hydrated (equilibrated with ambient humidity).

-

Solvent Choice: Non-polar solvents (Toluene, Hexane) are required to prevent premature hydrolysis. Toluene is preferred for its boiling point and solubility profile.

-

HCl Byproduct: The reaction releases Hydrogen Chloride gas. Anhydrous amine bases (e.g., Triethylamine) are often added as acid scavengers to prevent acid-catalyzed detachment or corrosion.

Part 3: Detailed Protocol

Phase 1: Materials & Equipment

| Category | Item | Specification/Notes |

| Reagents | Octadecyldimethylchlorosilane | CAS: 18643-08-8 (Preferred for monolayers) |

| Alternative: Octadecylmethyldichlorosilane | CAS: 14902-23-9 (For denser coverage) | |

| Toluene | Anhydrous (99.8%), <50 ppm | |

| Sulfuric Acid ( | 98% (For Piranha Clean) | |

| Hydrogen Peroxide ( | 30% (For Piranha Clean) | |

| Methanol / Ethanol | HPLC Grade (For washing) | |

| Equipment | Plasma Cleaner | Oxygen/Argon plasma (Optional but recommended) |

| Nitrogen/Argon Gas | Ultra-high purity (for drying/purging) | |

| Glass Reaction Vessel | Silanized glassware prevents reagent loss to walls | |

| Contact Angle Goniometer | For QC validation |

Phase 2: Surface Activation (Cleaning)

Objective: Remove organic contaminants and expose surface silanol (Si-OH) groups.

Step 1: Piranha Clean (The "Gold Standard")

-

Safety: Wear acid-resistant gloves, face shield, and apron. Work in a fume hood.

-

Mix 3 parts concentrated

with 1 part 30% -

Immerse glass samples for 30 minutes at 80°C (or self-heating temperature).

-

Rinse copiously with Deionized (DI) water (18.2 MΩ).

-

Alternative: Oxygen Plasma treat for 5 minutes at 100W if Piranha is too aggressive for the substrate geometry.

Step 2: Surface Hydration (Critical)

-

Dry the glass with a stream of Nitrogen.[2]

-

Do not bake at high temperatures (>150°C) immediately before coating; this dehydrates the silanols.

-

Allow glass to equilibrate at ambient humidity (40-50% RH) for 30 minutes to establish the hydration layer necessary for chlorosilane hydrolysis.

Phase 3: Silanization Reaction (Liquid Phase)

Step 1: Preparation of Silane Solution

-

In a glovebox or dry environment, prepare a 2% (v/v) solution of this compound in anhydrous Toluene.

-

Optional: Add 1% Triethylamine (TEA) to neutralize HCl byproducts (prevents etching of sensitive substrates).

Step 2: Deposition

-

Immerse the clean, hydrated glass samples into the silane solution.

-

Incubate for 1 to 2 hours at room temperature under a nitrogen atmosphere.

-

Note: Longer times (>4 hours) with mono/dichlorosilanes do not significantly improve quality and may encourage physisorption of contaminants.

-

Step 3: Rinsing & Curing [1][3]

-

Remove samples and rinse sequentially:

-

Toluene (2x) to remove unreacted silane.

-

Ethanol/Methanol (2x) to remove reaction byproducts.

-

DI Water (1x).

-

-

Cure: Bake the glass at 110°C for 30-60 minutes .

-

Why: This drives the condensation reaction, converting hydrogen-bonded silanols into stable covalent siloxane bonds (Si-O-Si).[1]

-

Part 4: Visualization & Logic

Figure 1: Experimental Workflow

Caption: Step-by-step workflow for glass silanization, highlighting the critical hydration and curing phases.

Figure 2: Reaction Mechanism (Molecular Level)

Caption: Mechanistic pathway from chlorosilane hydrolysis to stable covalent attachment on silica.[1]

Part 5: Quality Control & Troubleshooting

Validation Metrics

| Test | Method | Success Criteria |

| Hydrophobicity | Water Contact Angle (Goniometry) | |

| Uniformity | Visual Inspection / Ellipsometry | No haze, "rainbow" patterns, or white spots. |

| Stability | Soak in PBS (37°C, 24h) |

Troubleshooting Guide

-

Hazy/Cloudy Surface:

-

Cause: Bulk polymerization due to excess water in the solvent.

-

Fix: Use strictly anhydrous toluene; reduce reaction time; filter silane solution before use.

-

-

Low Contact Angle (<90°):

-

Cause: Incomplete cleaning or insufficient surface hydroxyls.

-

Fix: Re-clean with Piranha; ensure plasma cleaner is functioning; check silane shelf-life (chlorosilanes degrade in moisture).

-

-

Patchy Coating:

-

Cause: Glass surface dried too aggressively before coating (dehydrated silanols).

-

Fix: Allow 30 min equilibration in air after drying.

-

References

-

Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest Technical Brochures. [Link]

-

Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc.[4][Link]

-

PubChem. "Chlorodimethyloctadecylsilane (Compound Summary)." National Library of Medicine. [Link]

-

Fadeev, A. Y., & McCarthy, T. J. (2000). "Self-Assembly is not the Only Fashion: Mono- and Trifunctional Silanes on Silica Surfaces." Langmuir. (Discussion of mono- vs tri-functional silane mechanisms). [Link]

Sources

Crafting Water-Repellent Surfaces: An Application and Protocol Guide to Superhydrophobicity with Octadecylmethylchlorosilane

In the pursuit of advanced materials, the ability to control surface-liquid interactions is paramount. Superhydrophobic surfaces, characterized by their extreme water repellency, are a prime example of this control, drawing inspiration from the self-cleaning properties of the lotus leaf.[1] This guide provides a comprehensive technical overview and detailed protocols for the creation of superhydrophobic surfaces using Octadecylmethylchlorosilane (ODMCS), a powerful silanizing agent. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this surface modification technique.

The Principle of Superhydrophobicity

A surface is deemed superhydrophobic when the contact angle of a water droplet exceeds 150 degrees.[2] This extreme water repellency is not solely a function of surface chemistry but arises from a combination of low surface energy and a hierarchical micro- and nano-scale roughness.[3] The entrapped air within the rough structures creates a composite interface that minimizes the contact between the water droplet and the solid surface, leading to the characteristic "Lotus Effect" where water droplets readily roll off, carrying contaminants with them.[1]

The Role of this compound (ODMCS)

This compound (C₂₀H₄₃ClSi) is a monofunctional organosilane that serves as an excellent agent for imparting hydrophobicity to surfaces.[4] Its efficacy stems from its molecular structure:

-

Chlorosilane Headgroup: The reactive chlorosilane group readily hydrolyzes in the presence of trace water to form a silanol group (-Si-OH). This silanol then covalently bonds with hydroxyl groups (-OH) present on the surface of many substrates (like glass, silicon, or metal oxides), forming a stable siloxane bond (Si-O-Si).[5]

-

Octadecyl Tail: The long, 18-carbon alkyl chain (octadecyl group) is nonpolar and possesses very low surface energy. Once the ODMCS molecules are anchored to the surface, these long chains orient themselves outwards, creating a dense, brush-like monolayer that effectively repels water.

The combination of a roughened substrate and the subsequent functionalization with ODMCS culminates in a superhydrophobic surface.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the key chemical reaction and the overall experimental procedure.

Caption: Covalent attachment of ODMCS to a hydroxylated surface.

Sources

Application Notes and Protocols for Hydrophobic Treatment of Textiles using Octadecylmethylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of functional textiles with advanced properties is a significant area of research. Among these, creating water-repellent fabrics is crucial for applications ranging from outdoor apparel and workwear to medical textiles and industrial filters[1]. While various methods exist for imparting hydrophobicity, silane-based treatments have garnered attention for their ability to form durable, chemically bonded coatings that minimally affect the fabric's breathability and feel[2].

This guide provides a detailed technical overview and experimental protocols for using octadecylmethylchlorosilane (ODMCS) to render textiles hydrophobic. ODMCS is an organosilicon compound featuring a long C18 alkyl chain and a reactive chlorosilane group. This structure is ideal for creating low-surface-energy coatings that effectively repel water. The protocols and explanations herein are designed to provide a robust framework for research and development, emphasizing the chemical principles behind the application to ensure reproducible and optimized results.

Scientific Background and Mechanism of Action

The effectiveness of a waterproofing treatment is governed by two primary factors: the chemical composition of the surface (surface energy) and its physical micro/nanostructure (roughness). ODMCS modifies the chemical nature of the textile fibers to create a surface with very low energy, which in turn causes water to bead up and roll off rather than being absorbed[1].

The process of covalently bonding ODMCS to a textile surface, particularly a cellulosic fabric like cotton, is a multi-step reaction involving hydrolysis and condensation:

-

Hydrolysis: The process begins with the hydrolysis of the reactive chlorosilane group in the presence of moisture. The silicon-chlorine bond is cleaved, and a hydroxyl group is formed, converting the chlorosilane into a more reactive silanol (Si-OH). This reaction releases hydrochloric acid (HCl) as a byproduct.

-

Condensation with the Substrate: The newly formed silanol groups are now able to react with the hydroxyl groups present on the surface of textile fibers (e.g., the -OH groups of cellulose in cotton). This condensation reaction forms a stable, covalent siloxane bond (Si-O-Fiber), anchoring the ODMCS molecule to the fabric.

-

Self-Condensation: In addition to reacting with the fabric, the silanol groups can also condense with each other. This self-condensation forms a cross-linked polysiloxane network (Si-O-Si) on the fiber surface. This network enhances the durability and stability of the hydrophobic coating.

The long, nonpolar octadecyl (C18) chain of the ODMCS molecule orients itself away from the fiber surface, creating a dense, brush-like layer of hydrocarbon chains. This layer is responsible for the significant reduction in surface energy, leading to the desired hydrophobic properties.

Materials and Equipment

Chemicals:

-

This compound (ODMCS)

-

Anhydrous solvent (e.g., Toluene, Hexane, or Isopropanol)

-

Deionized water

-

Ethanol

-

(Optional) Mild base for neutralization (e.g., Sodium Bicarbonate solution)

Textile Substrates:

-

Pre-cleaned, scoured, and dried textile fabrics (e.g., 100% cotton, polyester, or cotton/poly blends).

Equipment:

-

Fume hood

-

Glass beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

Pipettes

-

Shallow glass or stainless steel tray

-

Laboratory padder (or a wringer/roller)

-

Drying oven with temperature control

-

Protective gloves, safety goggles, and lab coat

Safety Precautions: this compound is corrosive and reacts with moisture to release HCl gas. All handling of ODMCS and the treatment solution must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Experimental Protocols

The following protocols provide a framework for applying ODMCS to textile fabrics. It is recommended to start with these parameters and then optimize for the specific substrate and desired level of performance.

Protocol 1: Basic Hydrophobic Treatment of Cotton Fabric

This protocol details a standard procedure for applying a hydrophobic finish to a cellulosic fabric like cotton.

-

Fabric Preparation:

-

Cut the cotton fabric into manageable swatches (e.g., 15 cm x 15 cm).

-

Ensure the fabric is clean and free from any sizing agents or impurities by washing it with a non-ionic detergent, followed by thorough rinsing with deionized water and drying completely in an oven at 100°C for 30 minutes.

-

-

Solution Preparation (Perform in a fume hood):

-

Prepare a 2% (w/v) solution of ODMCS in an anhydrous solvent like toluene. For example, to make 100 mL of solution, dissolve 2 g of ODMCS in 100 mL of toluene.

-